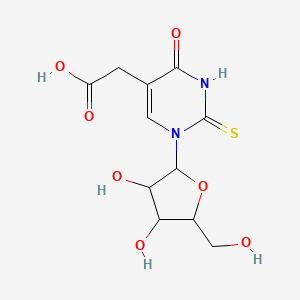
5-chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde: is a versatile compound with an intriguing structure. The pyrazole ring, which it contains, is a common motif found in various biologically and pharmaceutically active molecules. Let’s explore its properties and applications.
Preparation Methods
This compound can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using Vilsmeier-Haack reaction conditions . The chlorination of the C1 position occurs alongside the expected formylation. Industrial production methods may involve modifications of this synthetic route.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions.
Reduction: Can be reduced.
Substitution: Reacts with nucleophiles to undergo substitution reactions.
Chlorination: Chlorine source (e.g., N-chlorosuccinimide, sulfuryl chloride) in appropriate solvent.
Formylation: Vilsmeier reagent (DMF and POCl₃) or related methods.
Major Products:: The major product of chlorination is 5-chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: Evaluated for pharmacological effects.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended purpose.
Comparison with Similar Compounds
While there are related pyrazole derivatives, the unique combination of chlorination, cyclohexyl substitution, and aldehyde functionality sets 5-chloro-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde apart.
Similar Compounds:
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
5-chloro-1-cyclohexyl-3-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H15ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |
InChI Key |
QJOTTYJUUXHLPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B12102546.png)
![7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene](/img/structure/B12102547.png)

![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B12102557.png)


![3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B12102574.png)
![[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12102581.png)


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)



